molecular formula C14H14O2Te B8760505 Benzene, 1,1'-tellurobis[4-methoxy- CAS No. 4456-34-2

Benzene, 1,1'-tellurobis[4-methoxy-

Cat. No.: B8760505
CAS No.: 4456-34-2
M. Wt: 341.9 g/mol
InChI Key: RSYFPPISBRXZAG-UHFFFAOYSA-N
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Description

The compound “Benzene, 1,1'-tellurobis[4-methoxy-” is a diaryl telluride derivative featuring two para-methoxy-substituted benzene rings linked by a tellurium (Te) atom. Tellurium bridges are rare in organic chemistry compared to sulfur or oxygen analogs, but they may offer enhanced thermal stability and distinct reactivity in cross-coupling reactions or materials science applications .

Properties

CAS No.

4456-34-2

Molecular Formula

C14H14O2Te

Molecular Weight

341.9 g/mol

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)tellanylbenzene

InChI

InChI=1S/C14H14O2Te/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3

InChI Key

RSYFPPISBRXZAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Te]C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methoxy-Substituted Diaryls

Compound Name Bridging Element/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Benzene, 1,1'-tellurobis[4-methoxy- Tellurium (Te) C₁₄H₁₄O₂Te ~323.4 (estimated) Hypothesized high thermal stability; potential use in semiconductors [Inferred]
Bis(4-methoxyphenyl) sulfone Sulfone (SO₂) C₁₄H₁₄O₄S 278.32 High stability; used in polymers and solvents
Methoxychlor Trichloroethylidene C₁₆H₁₅Cl₃O₂ 345.65 Pesticide; endocrine disruptor
1,2-Bis(4-methoxyphenyl)ethyne Ethyne (C≡C) C₁₆H₁₄O₂ 238.28 Rigid structure; used in organic electronics
4,4′-Dimethoxytriphenylmethyl chloride Trityl (CPh₃) C₂₁H₁₉ClO₂ 338.83 Protecting group in oligonucleotide synthesis
Chlorotrianisene Chloroethenylidene C₂₃H₂₁ClO₂ 364.86 Estrogen analog; pharmaceutical applications

Key Observations:

Bridging Element Impact on Stability :

  • Tellurium bridges (hypothesized) may confer higher thermal stability compared to sulfones or ethyne bridges due to Te’s stronger bond dissociation energy. For example, a related tellurium-bridged biphenyl compound decomposes at 208–210°C , whereas sulfones like bis(4-methoxyphenyl) sulfone are stable up to ~250°C .
  • Chlorinated bridges (e.g., Methoxychlor) are prone to environmental degradation but exhibit biocidal activity .

Electronic and Structural Properties: Ethyne-bridged compounds (e.g., 1,2-Bis(4-methoxyphenyl)ethyne) exhibit rigidity and conjugation, making them suitable for optoelectronic materials .

Applications :

  • Pharmaceuticals : Chlorotrianisene and DMT-Cl are used in drug synthesis or as protecting groups .
  • Pesticides : Methoxychlor’s chlorine-rich structure enables insecticidal activity .
  • Materials Science : Sulfones and ethyne-bridged compounds serve in high-performance polymers and electronics .

Synthetic Challenges :

  • Tellurium compounds often require specialized synthesis routes. For example, hydrazine reduction was used to prepare a tellurium-bridged biphenyl amine . In contrast, sulfones are typically synthesized via oxidation of thioethers .

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